molecular formula C13H20N2O2S B14405183 N'-[(E)-1-ethylbutylidene]-4-methylbenzenesulfonohydrazide CAS No. 85814-78-4

N'-[(E)-1-ethylbutylidene]-4-methylbenzenesulfonohydrazide

Cat. No.: B14405183
CAS No.: 85814-78-4
M. Wt: 268.38 g/mol
InChI Key: HWIYBDSNQIAUCU-WYMLVPIESA-N
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Description

N’-[(E)-1-ethylbutylidene]-4-methylbenzenesulfonohydrazide is a chemical compound known for its unique structure and properties It is a derivative of sulfonohydrazide, characterized by the presence of an ethylbutylidene group and a methylbenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1-ethylbutylidene]-4-methylbenzenesulfonohydrazide typically involves the condensation of 4-methylbenzenesulfonylhydrazide with an appropriate aldehyde or ketone. The reaction is carried out under acidic or basic conditions, often using a catalyst to facilitate the process. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of N’-[(E)-1-ethylbutylidene]-4-methylbenzenesulfonohydrazide may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters, including the use of green chemistry principles, is crucial to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1-ethylbutylidene]-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into corresponding amines or other reduced forms.

    Substitution: The sulfonyl group can be substituted with other functional groups, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

N’-[(E)-1-ethylbutylidene]-4-methylbenzenesulfonohydrazide has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of N’-[(E)-1-ethylbutylidene]-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or interfering with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-[(E)-1-ethylbutylidene]-4-methylbenzenesulfonohydrazide include other sulfonohydrazide derivatives with different substituents on the hydrazide or sulfonyl groups. Examples include:

  • N’-[(E)-1-ethylpropylidene]-4-methylbenzenesulfonohydrazide
  • N’-[(E)-1-ethylhexylidene]-4-methylbenzenesulfonohydrazide

Uniqueness

The uniqueness of N’-[(E)-1-ethylbutylidene]-4-methylbenzenesulfonohydrazide lies in its specific structure, which imparts distinct chemical and biological properties. Its combination of an ethylbutylidene group and a methylbenzenesulfonyl group makes it a valuable compound for various applications, setting it apart from other similar derivatives.

Properties

CAS No.

85814-78-4

Molecular Formula

C13H20N2O2S

Molecular Weight

268.38 g/mol

IUPAC Name

N-[(E)-hexan-3-ylideneamino]-4-methylbenzenesulfonamide

InChI

InChI=1S/C13H20N2O2S/c1-4-6-12(5-2)14-15-18(16,17)13-9-7-11(3)8-10-13/h7-10,15H,4-6H2,1-3H3/b14-12+

InChI Key

HWIYBDSNQIAUCU-WYMLVPIESA-N

Isomeric SMILES

CCC/C(=N/NS(=O)(=O)C1=CC=C(C=C1)C)/CC

Canonical SMILES

CCCC(=NNS(=O)(=O)C1=CC=C(C=C1)C)CC

Origin of Product

United States

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